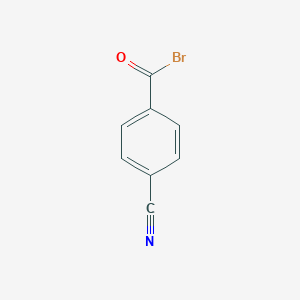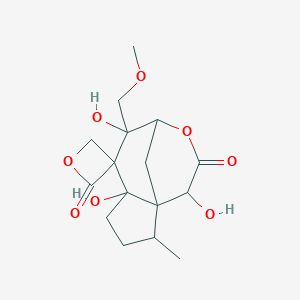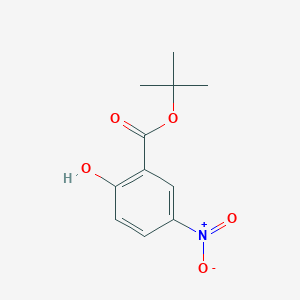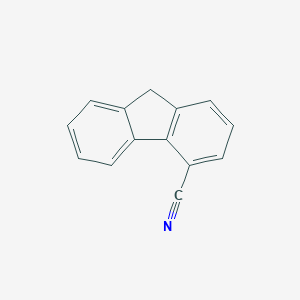
9H-fluorene-4-carbonitrile
Descripción general
Descripción
9H-fluorene-4-carbonitrile is a chemical compound with the molecular formula C14H9N . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for 9H-fluorene-4-carbonitrile were not found, a related compound, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, has been synthesized using a single SNS ligand derived nickel complex . This method was employed for a wide range of substrates, including substituted fluorenes and various alcohols .Molecular Structure Analysis
The molecular structure of 9H-fluorene-4-carbonitrile consists of 14 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of 9H-fluorene-4-carbonitrile is 191.228 Da . Other physical and chemical properties such as boiling point, density, and melting point were not found in the search results.Aplicaciones Científicas De Investigación
Biodegradation Pathways
9H-fluorene compounds, such as fluorene, are used in studying biodegradation pathways by certain bacterial strains. An example is the Arthrobacter sp. strain F101, which utilizes fluorene as its sole carbon and energy source. This strain was shown to produce metabolites like 9-fluorenol and 9H-fluoren-9-one during fluorene degradation, suggesting two different biodegradation pathways (Grifoll et al., 1992).
Chemical Synthesis and Reactions
9H-fluorene derivatives have been synthesized through various chemical reactions. For instance, novel spiro[fluorene-9,4′-(1′,2′,3′,4′-tetrahydropyridine)]-5′-carbonitriles were obtained from the reaction of N1,N2-diarylacetamidines with 2,4,7-trinitro-9H-fluoren-9-ylidene propanedinitrile (Gomaa & Döpp, 1998).
Photovoltaic Properties
Fluorene-based conjugated polymers, synthesized by copolymerizing substituted 9H-fluorenes, demonstrate potential in photovoltaic applications. These polymers exhibit broad absorption in the 350–1000 nm region and have narrow optical bandgaps, making them suitable for solar cell applications (Lin et al., 2018).
Friedel-Crafts Acetylation
The Friedel-Crafts acetylation of 9H-fluorene, using acetyl chloride and aluminum chloride, produces mono- and diacetyl-9H-fluorenes. This process highlights the reactivity-selectivity pattern of 9H-fluorene in different solvents, temperatures, and reaction times (Titinchi et al., 2008).
Solvolytic and Elimination Reactions
Studies on 9H-fluorene derivatives show solvolytic and elimination reactions under various conditions. For example, solvolysis of 9-(2-chloro-2-propyl)fluorene produces 9-(2-propenyl)fluorene and other products, indicating a branched mechanism involving a common ion pair (Thibblin, 1987).
Polyfluorene Synthesis for Light-Emitting Devices
A study on 9,9-dioctyl-9H-fluorene showed its application in synthesizing polyfluorenes for light-emitting devices. These polyfluorenes, free from monoalkyl-substituted fluorene defects, demonstrated minimal green emission, a desirable property for such devices (Cho et al., 2007).
Photo-Induced Coupling Reactions
Photo-induced coupling reactions involving 9H-fluorene derivatives have been explored. For instance, the reaction of 9-fluorenylidenemalononitrile with 10-methyl-9,10-dihydroacridine under certain conditions produces a coupling product, expanding the potential applications in photochemistry (Jiang et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluorene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)14(11)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULSUBOPFDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369266 | |
| Record name | 9H-fluorene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-4-carbonitrile | |
CAS RN |
141606-44-2 | |
| Record name | 9H-fluorene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



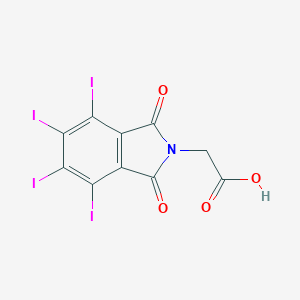
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
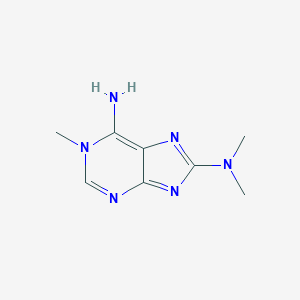
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
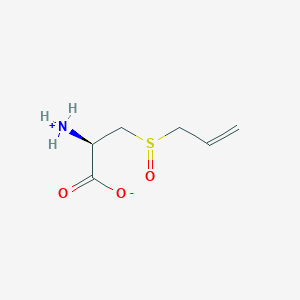


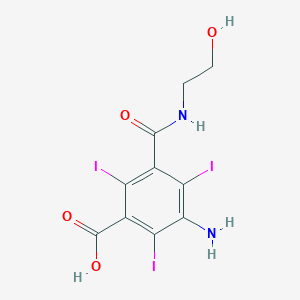
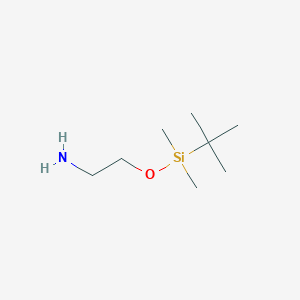
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
